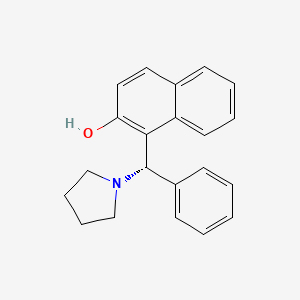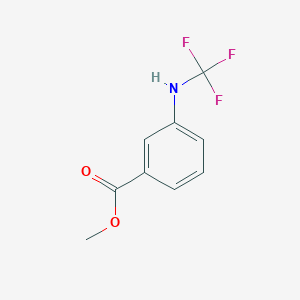
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a methylethanesulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl imidazole derivative, which can be synthesized through cyclopropanation of an imidazole precursor. This intermediate is then reacted with methylethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
- 1-(2-methoxyethyl)-1H-imidazol-5-ylmethanol hydrochloride
Uniqueness
Compared to similar compounds, 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanesulfonamide stands out due to its unique combination of functional groups. The presence of the sulfonamide group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
1-(1-cyclopropylimidazol-2-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(15(13,14)10-2)9-11-5-6-12(9)8-3-4-8/h5-8,10H,3-4H2,1-2H3 |
Clave InChI |
XGCZEMKILANGQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1C2CC2)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


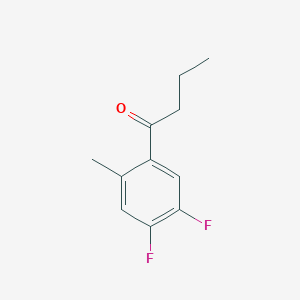
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
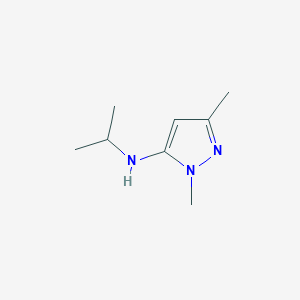
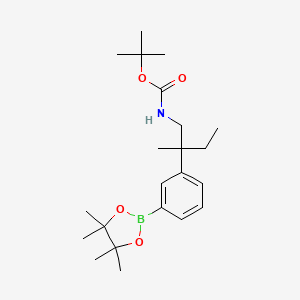
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)

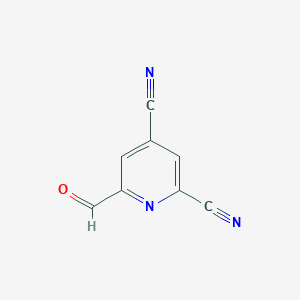
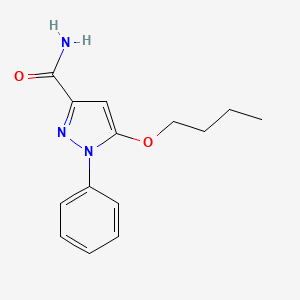

![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
